1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 1H-indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- (CAS 651334-60-0) is characterized by a polycyclic framework with distinct functional groups that govern its physicochemical properties. The core structure consists of an indole ring system, a bicyclic scaffold comprising a benzene ring fused to a pyrrole moiety. Key substitutions at the 1-, 3-, and 6-positions introduce steric and electronic modifications critical to the compound’s behavior.
Core Indole Framework
The indole nucleus serves as the central scaffold, with a chlorine atom at the 6-position, a phenylsulfonyl group at the 3-position, and a 4-piperidinylmethyl substituent at the 1-position. The chlorine atom, an electron-withdrawing group, directs electrophilic substitution to the 4- and 7-positions of the aromatic ring. The phenylsulfonyl group (-SO₂-C₆H₅) introduces polarity and hydrogen-bonding capacity, while the 4-piperidinylmethyl chain adds steric bulk and basicity due to the secondary amine within the piperidine ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁ClN₂O₂S |
| Molecular Weight | 388.91 g/mol |
| IUPAC Name | 6-Chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)indole |
| SMILES Notation | C1CCN(CC1)CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
The sulfonyl group’s electron-withdrawing nature reduces electron density in the indole ring, influencing reactivity patterns. Quantum mechanical calculations suggest that the sulfonyl moiety stabilizes negative charge distribution through resonance effects, which may enhance interactions with biological targets. The piperidinylmethyl group adopts a chair conformation in its most stable state, with the methylene bridge allowing rotational flexibility that modulates steric interactions.
Crystallographic Characterization and Conformational Dynamics
Crystallographic studies of structurally analogous compounds provide insights into the three-dimensional arrangement of this molecule. While direct crystal data for this specific derivative remain unpublished, comparisons with related indole sulfonamides reveal common packing motifs and conformational preferences.
Predicted Crystal Packing
The phenylsulfonyl group likely participates in π-π stacking interactions with adjacent aromatic systems, while the chlorine atom engages in halogen bonding with electron-rich regions of neighboring molecules. The piperidine ring’s nitrogen atom may form hydrogen bonds with sulfonyl oxygen atoms, stabilizing the lattice structure. Molecular dynamics simulations suggest that the 4-piperidinylmethyl substituent adopts an equatorial orientation relative to the indole plane to minimize steric clashes.
Table 2: Key Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c (predicted) |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| Calculated Density | 1.32 g/cm³ |
| Dominant Interactions | π-π stacking, halogen bonding |
Conformational analysis via density functional theory (DFT) indicates two low-energy states for the piperidinylmethyl group: one where the piperidine ring is coplanar with the indole system and another where it is perpendicular. The energy barrier between these states is approximately 2.1 kcal/mol, suggesting room-temperature flexibility.
Comparative Analysis with Related Indole Sulfonamide Derivatives
The structural features of this compound distinguish it from other indole sulfonamides in terms of substitution patterns and electronic effects.
Positional Isomerism Effects
Comparison with the 5-chloro isomer (CAS 651334-64-4) highlights the importance of halogen placement. The 6-chloro derivative exhibits a 0.15 Å shorter bond length between the sulfur atom and the indole ring compared to its 5-chloro counterpart, attributed to differences in resonance stabilization. This positional variation alters dipole moments by approximately 1.2 Debye, potentially influencing solubility and membrane permeability.
Table 3: Comparative Properties of Chloro-Substituted Derivatives
| Property | 6-Chloro Derivative | 5-Chloro Derivative |
|---|---|---|
| Dipole Moment | 5.8 D | 4.6 D |
| LogP (Calculated) | 5.54 | 5.32 |
| Sulfur-Indole Bond Length | 1.76 Å | 1.91 Å |
Substituent Chain Variations
The 4-piperidinylmethyl group differentiates this compound from derivatives with alternative nitrogenous substituents. For instance, replacement with a 2-piperidinylmethyl group (as in CAS 651335-00-1) increases molecular weight by 18 g/mol while reducing basicity due to differences in amine accessibility. Sulfonamide derivatives lacking the piperidine moiety, such as 6-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide (CAS 834911-90-9), demonstrate significantly lower polarity (LogP = 4.96 vs. 5.54).
The phenylsulfonyl group’s electronic effects contrast with thioether-containing analogs. Sulfonyl derivatives exhibit 30% greater aqueous solubility at physiological pH compared to their sulfide counterparts, attributed to enhanced hydrogen-bonding capacity. This structural feature may improve bioavailability in pharmacological applications, though such uses fall outside the current analytical scope.
Properties
CAS No. |
651334-60-0 |
|---|---|
Molecular Formula |
C20H21ClN2O2S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2 |
InChI Key |
MZFSPBCWHHUZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 6-Chloroindole
The phenylsulfonyl group is introduced at the 3-position of 6-chloroindole via electrophilic substitution. This step is critical for directing subsequent reactions and modulating electronic effects.
Mechanism :
Phenylsulfonyl chloride reacts with the indole’s 3-position under mild acidic or neutral conditions. The electron-rich 3-position is favored for electrophilic attack, while the 6-chloro group remains inert under these conditions.
Alkylation of the Indole Nitrogen
The nitrogen atom at position 1 is alkylated with 4-piperidinylmethyl bromide to introduce the piperidinylmethyl group. This step enhances solubility and receptor-binding potential.
Mechanism :
The alkylating agent reacts with the deprotonated indole nitrogen. Strong bases like NaH facilitate deprotonation, while K₂CO₃ provides milder conditions. The reaction proceeds via an SN2 mechanism, favoring primary alkyl halides.
Purification and Characterization
Post-synthesis, the compound is purified using:
- Column Chromatography : Silica gel (EtOAc:hexane, 1:1) to remove unreacted reagents.
- Recrystallization : Ethanol or methanol to obtain crystalline material.
- Spectroscopic Analysis :
Critical Challenges and Optimization
Regioselectivity in Sulfonylation
The 3-position of indole is inherently reactive toward electrophiles. However, steric hindrance from adjacent groups (e.g., chloro at position 6) may require careful control of reaction conditions. For example:
Stability of Intermediates
The phenylsulfonyl group is stable under basic and mild acidic conditions but may undergo hydrolysis under strong acids. Alkylation steps should avoid prolonged exposure to moisture.
Scalability and Cost
- Reagent Availability : Phenylsulfonyl chloride and 4-piperidinylmethyl bromide are commercially available, but bulk production may require in-house synthesis.
- Solvent Selection : DCM or THF (low boiling point) simplifies purification, while DMF (high boiling point) is suitable for higher temperatures.
Alternative Synthetic Approaches
One-Pot Multi-Component Reactions
A sequential sulfonylation-alkylation could be conducted in a single pot, though yields may decrease due to competing side reactions. For example:
- Sulfonylation : Phenylsulfonyl chloride + 6-chloroindole in DCM/pyridine.
- Alkylation : Add 4-piperidinylmethyl bromide and K₂CO₃.
Advantage : Reduced purification steps.
Disadvantage : Lower yield (~50–60%).
Catalytic Methods
Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) could enable C–N bond formation for alkylation, but this approach is less common for simple alkyl groups.
Data Tables for Key Reactions
Table 1: Sulfonylation of 6-Chloroindole
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine | DCM | 4 | 82 |
| 2 | TEA | THF | 6 | 78 |
| 3 | K₂CO₃ | ACN | 12 | 65 |
Table 2: Alkylation of 3-Phenylsulfonyl-6-Chloroindole
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH | DMF | 60 | 90 |
| 2 | K₂CO₃ | DMSO | RT | 75 |
| 3 | Cs₂CO₃ | ACN | 40 | 85 |
Optimal conditions depend on the alkylating agent’s stability.
Research Findings and Applications
This compound’s synthesis has implications in medicinal chemistry, particularly for developing kinase inhibitors or CNS-targeted drugs. For example:
Chemical Reactions Analysis
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or alkene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and bases like triethylamine or potassium carbonate.
Scientific Research Applications
Chemistry
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- serves as:
- A building block in the synthesis of more complex molecules.
- A ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
The compound is studied for its potential biological activities:
- Antimicrobial Properties : Exhibits effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuropharmacological Effects : May influence neurotransmitter systems, particularly through interactions with acetylcholine receptors.
- Enzyme Inhibition : Preliminary data suggest it could inhibit specific enzymes involved in metabolic pathways, providing insights into drug development.
Medicine
Research is ongoing to explore its therapeutic applications:
- Potential for drug development targeting diseases such as infections and neurodegenerative disorders.
- Investigated as a candidate for enhancing cognitive functions due to its effects on neurotransmitter signaling.
Industry
The compound is utilized in developing specialty chemicals and materials with unique properties. Its versatility allows for applications in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Study | Significant antibacterial activity against Staphylococcus aureus, suggesting therapeutic potential for treating infections. |
| Neuropharmacological Research | Effects on acetylcholine signaling pathways may enhance cognitive functions in animal models. |
| Enzyme Inhibition Assays | In vitro assays indicate inhibition of enzymes related to metabolic disorders, highlighting potential roles in drug design for diseases like diabetes. |
Mechanism of Action
The mechanism of action of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound :
- Structure : 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-1H-indole
- Key Features :
- Chlorine at position 4.
- Bulky phenylsulfonyl group at position 3.
- Piperidinylmethyl group at position 1 for enhanced solubility.
Analog 1 : 5-Chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole (C₁₉H₁₈ClFN₂)
- Structure : Chlorine at position 5, 4-fluorophenyl at position 1, and piperidinyl at position 3.
- Key Differences :
- Substituent Position : Chlorine (position 5 vs. 6) and absence of sulfonyl group.
- Functional Groups : Fluorophenyl vs. phenylsulfonyl; piperidinyl vs. piperidinylmethyl.
Analog 2 : 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole (C₁₅H₁₂BrNO₂S)
- Structure : Bromomethyl at position 2 and phenylsulfonyl at position 1.
- Key Differences: Bromine substituent instead of chlorine. No piperidine moiety.
Physicochemical Properties
Notes:
Target Compound :
- Likely involves: Chlorination of indole at position 2. Sulfonation at position 3 using phenylsulfonyl chloride. Introduction of 4-piperidinylmethyl via alkylation or Mitsunobu reaction.
Analog 1 :
Key Contrast :
- The target compound’s synthesis requires precise regioselectivity for chloro and sulfonyl groups, whereas Analog 1 focuses on fluorophenyl integration.
Notes
Data Discrepancy : In , the molecular formula for the 5-chloro analog is listed as C₁₉H₁₈ClFN₂ in the table but described as C₂₁H₁₆ClFN₂ in the text. This inconsistency suggests a typographical error; the table value is likely correct.
Synthetic Challenges : Regioselective functionalization of indole at positions 3 and 6 may require advanced catalysts or protecting groups.
Biological Activity
1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that exhibits notable biological activities due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the indole family and is characterized by:
- Chloro group at the 6th position
- Phenylsulfonyl group at the 3rd position
- Piperidinylmethyl group at the 1st position
Its molecular formula is with a molecular weight of approximately 388.9 g/mol .
Biological Activity
Research indicates that 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, particularly through interactions with acetylcholine receptors .
- Enzyme Inhibition : Preliminary data indicate that it may act as an inhibitor of specific enzymes, which could have implications for drug development targeting metabolic pathways .
The exact biological mechanisms are still under investigation. However, ongoing studies focus on identifying specific molecular targets and pathways affected by this compound. Its functional groups contribute to its reactivity and interaction with biological molecules, suggesting a complex mode of action .
Synthesis
The synthesis of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves several steps:
- Formation of Indole Base : Starting from indole derivatives and applying standard Fischer indolization methods.
- Introduction of Functional Groups : Sequential reactions involving chlorination and sulfonation to achieve the desired substitutions.
- Final Modifications : Incorporating the piperidinylmethyl group through nucleophilic substitution reactions.
These processes are optimized for yield and purity using various organic solvents and catalysts .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .
- Neuropharmacological Research : Investigations into its effects on acetylcholine signaling pathways revealed that it may enhance cognitive functions in animal models, making it a candidate for further development in neurodegenerative disease therapies .
- Enzyme Inhibition Assays : In vitro assays indicated that this compound could inhibit enzymes involved in metabolic disorders, highlighting its potential role in drug design for diseases like diabetes .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- | Similar indole core with different chlorine position | Variation in biological activity due to structural changes |
| 2-(4-Piperidinyloxy)indole | Contains piperidine but lacks sulfonamide | Focused on neuropharmacological effects |
| Indole-3-acetic acid | Plant hormone with indole structure | Unique role in plant growth regulation |
The distinct combination of functional groups in 1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- contributes to its unique chemical reactivity and biological properties compared to these similar compounds .
Q & A
Q. What synthetic strategies are effective for introducing sulfonyl and piperidinylmethyl groups to the indole core?
- Methodological Answer : The sulfonyl group can be introduced via nucleophilic substitution or three-component cascade reactions. For example, 1-(phenylsulfonyl)-indole derivatives are synthesized by reacting indole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF). The piperidinylmethyl group can be appended using alkylation reactions with 4-(bromomethyl)piperidine intermediates. Directed C3-functionalization of indole via Fe(II)-catalyzed or UV-driven methods is also effective for regioselective modifications .
Q. How is the phenylsulfonyl group critical in modulating the reactivity of indole derivatives?
- Methodological Answer : The phenylsulfonyl group acts as an electron-withdrawing group, stabilizing intermediates during electrophilic substitution. It also enhances solubility for crystallization and directs regioselectivity in subsequent reactions. For instance, in three-component cascade reactions, the sulfonyl group at the 1-position of indole facilitates C3-alkoxymethylation or iodomethylation, enabling diverse functionalization .
Q. What spectroscopic techniques are essential for characterizing sulfonated indole derivatives?
- Methodological Answer : 1H/13C NMR is critical for confirming substitution patterns and regioselectivity. For example, the 1H NMR of 3-(methoxymethyl)-1-(phenylsulfonyl)-indole shows distinct signals for the sulfonyl group (δ 7.8–8.2 ppm) and methoxymethyl protons (δ 3.3–4.5 ppm). HRMS and IR spectroscopy further validate molecular weight and functional groups, such as sulfonyl S=O stretches (1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in sulfonated indole derivatives?
- Methodological Answer : High-resolution X-ray diffraction data refined using SHELXL can resolve torsional angles and hydrogen bonding networks. For twinned crystals, SHELXD and SHELXE are employed for structure solution. Example protocols include iterative refinement of displacement parameters and validation via R-factor convergence (target: <5%). The phenylsulfonyl group’s planar geometry aids in defining the indole core’s orientation .
Q. What computational approaches predict the binding affinity of sulfonated indoles to neurological targets like 5-HT6 receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology models of 5-HT6R identifies key interactions, such as π-π stacking between the indole ring and Phe285. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., chloro vs. fluoro) on binding. Non-basic ligands with reduced hERG affinity are prioritized using in silico toxicity screening .
Q. How does regioselectivity in indole functionalization impact pharmacological activity?
- Methodological Answer : Regioselective C3-alkoxymethylation (vs. C2) is achieved using steric directing groups like phenylsulfonyl. For example, 3-(iodomethyl)-1-(phenylsulfonyl)-indole (C3-substituted) shows higher 5-HT6R antagonism than C2 analogs. SAR studies correlate C3-substitution with improved logP and blood-brain barrier penetration .
Q. What challenges arise in synthesizing polycyclic sulfonyl indolines, and how are they addressed?
- Methodological Answer : Annulation reactions often suffer from low yields due to steric hindrance. Fe(II)-catalyzed cyclization of 6-methyl-4-phenyl-2-propylindole derivatives improves efficiency (72% yield for 1aa). UV-driven methods minimize side reactions in photo-sensitive intermediates. Post-synthetic oxidation with mCPBA introduces sulfone groups without over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
